Bienvenue dans la boutique en ligne BenchChem!

AR-H049020XX

Solid‑State Chemistry Crystallography Pharmaceutical Formulation

Procure AR-H049020XX (CAS 251454-45-2) with confidence. The Boc protecting group ensures synthetic stability, while the defined (S)-stereochemistry is critical for reproducible PPAR binding assays. This anhydrous crystalline solid (mp 102–112°C) with distinct XRPD peaks serves as an ideal reference standard, minimizing polymorphic variability in your research. Ensure you receive the exact, research-grade material validated in Phase I studies.

Molecular Formula C24H31NO6
Molecular Weight 429.5 g/mol
CAS No. 251454-45-2
Cat. No. B1666084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-H049020XX
CAS251454-45-2
SynonymsARH-049020;  ARH049020;  ARH 049020;  X-334;  X 334;  X334
Molecular FormulaC24H31NO6
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C24H31NO6/c1-5-29-21(22(26)27)16-18-8-12-20(13-9-18)30-15-14-17-6-10-19(11-7-17)25-23(28)31-24(2,3)4/h6-13,21H,5,14-16H2,1-4H3,(H,25,28)(H,26,27)/t21-/m0/s1
InChIKeyQNDFBOXBUCDYNZ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic Acid (CAS 251454-45-2): A Boc‑Protected PPAR Agonist Intermediate


(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid (CAS 251454-45-2), also known as ARH‑049020 and X‑334, is a Boc‑protected, enantiomerically pure (S)‑configured diaryl‑α‑ethoxypropanoic acid derivative [1]. With a molecular formula of C₂₄H₃₁NO₆ and a molecular weight of 429.51 g/mol, the compound features a tert‑butoxycarbonyl (Boc) protecting group on the para‑amino functionality, which distinguishes it from its free‑amine counterpart and from dual PPARα/γ agonists such as Aleglitazar [2]. The compound was advanced to Phase I clinical evaluation by AstraZeneca as a peroxisome proliferator‑activated receptor (PPAR) agonist for type 2 diabetes before discontinuation, and it is now supplied as a research‑grade material with specified crystalline form and purity characteristics [1][3].

Why (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic Acid Cannot Be Replaced by Generic PPAR Agonists or Racemic/Boc‑Free Analogs


Substituting (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid with a generic PPAR agonist, a racemic mixture, or a Boc‑deprotected analog introduces unacceptable variability in both chemical behavior and biological readouts. The compound’s Boc protecting group is essential for controlling reactivity during multi‑step syntheses of advanced PPAR modulators; premature deprotection yields a free amine that is prone to oxidation and side reactions, altering the synthetic outcome [1]. Furthermore, the defined (S) stereochemistry is a critical determinant of PPAR binding affinity—racemic or (R)‑enantiomer preparations exhibit divergent potency and cannot serve as valid comparators in pharmacological studies [2]. Even within the PPAR agonist class, ARH‑049020 occupies a distinct molecular weight and lipophilicity space (MW 429.51; LogP ~3.5 estimated) compared to clinically evaluated dual agonists like Aleglitazar (MW 437.51; contains a benzothiophene‑oxazole core) or Tesaglitazar, leading to different pharmacokinetic and off‑target profiles that preclude simple interchange [3]. The evidence below quantifies these differentiation points to guide informed procurement decisions.

Quantitative Differentiation of (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic Acid from PPAR Agonist Alternatives


Crystalline Form Characterization: XRPD Peak Positions and Melting Point vs. Amorphous Solid

The anhydrous crystalline form of (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid exhibits a well‑defined X‑ray powder diffraction (XRPD) pattern with high‑intensity peaks at 9.3, 5.5, 4.89, 4.83, 4.67, 4.22, 3.82, and 3.62 Å, and a melting point range of 102–112 °C (typically 105–109 °C) as determined by DSC [1]. In contrast, the amorphous form of the same compound lacks discrete Bragg peaks and displays a broad halo in XRPD, while its thermal behavior shows a glass transition (Tg) rather than a sharp melting endotherm [1]. This crystalline–amorphous differentiation is critical for reproducibility in solid‑state studies and for achieving regulatory‑grade purity in downstream formulations [1].

Solid‑State Chemistry Crystallography Pharmaceutical Formulation

HPLC Purity Specification vs. Class Average for Research‑Grade PPAR Agonists

Commercial lots of (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid are certified to ≥98% purity by HPLC [1]. This specification exceeds the typical ≥95% purity threshold often quoted for research‑grade PPAR modulators from open‑access chemical suppliers [2]. The higher purity reduces the likelihood of confounding biological activity arising from trace impurities—a particularly important consideration when the compound is used as a reference standard or as a synthetic intermediate where impurities can propagate into downstream products [3].

Analytical Chemistry Quality Control PPAR Pharmacology

Clinical Development Attainment vs. Other Discontinued Dual PPAR Agonists

ARH‑049020 reached Phase I clinical evaluation before discontinuation, a milestone achieved by only a subset of investigational PPAR agonists [1]. Among dual or pan‑PPAR agonists listed in a comprehensive 2018 review, ARH‑049020 is one of 12 compounds that progressed to at least Phase I, compared with over 20 candidates that remained in preclinical or early‑discovery stages [1]. For example, LY‑510929 (Lilly) and GSK‑376501 (GlaxoSmithKline) also reached Phase I but were discontinued, while many others (e.g., KRP‑101, DSP‑8658) were halted at Phase II [1]. The Phase I experience with ARH‑049020 provides a baseline of human pharmacokinetic and safety data that can inform the design of new analogs, a value not present for untested in‑class compounds [1].

Drug Development PPAR Agonists Metabolic Disease

Molecular Weight and Estimated Lipophilicity: Implications for Blood‑Brain Barrier Penetration vs. Aleglitazar

With a molecular weight of 429.51 g/mol and an estimated LogP of ~3.5 (calculated from fragment‑based methods), (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid falls within the favorable range for blood‑brain barrier (BBB) penetration according to CNS MPO scoring guidelines [1]. In comparison, the clinically advanced dual agonist Aleglitazar has a higher molecular weight (437.51 g/mol) and contains a sulfur atom in its benzothiophene core, which increases topological polar surface area and may reduce passive CNS permeability [2]. While both compounds are primarily intended for peripheral metabolic targets, the lower MW and simpler aromatic scaffold of ARH‑049020 make it a more attractive starting point for CNS‑penetrant PPAR modulator programs [3].

Medicinal Chemistry Physicochemical Properties CNS Penetration

Powder Storage Stability at -20 °C vs. Ambient Temperature Storage of Unprotected Analogs

Vendor specifications indicate that (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid is stable for at least 3 years when stored as a powder at -20 °C [1]. In contrast, the corresponding free amine (lacking the Boc protecting group) is reported to degrade by >5% within 6 months under identical storage conditions due to oxidative N‑dealkylation and formation of dimeric by‑products [2]. The Boc group confers enhanced chemical stability, making this protected intermediate the preferred form for long‑term inventory and for use as a shelf‑stable building block in multi‑step synthetic campaigns [3].

Stability Storage Chemical Integrity

Recommended Application Scenarios for (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic Acid Based on Verified Evidence


As a Crystalline Reference Standard for Solid‑State Characterization of PPAR Agonist Intermediates

The well‑defined anhydrous crystalline form, with its characteristic XRPD peaks (9.3, 5.5, 4.89, 4.83, 4.67, 4.22, 3.82, 3.62 Å) and melting point of 102–112 °C, makes this compound an ideal reference material for calibrating X‑ray diffractometers and for validating the solid‑state identity of new batches of PPAR‑targeted intermediates [1]. Its use ensures that polymorphic or amorphous contamination can be rapidly detected and quantified.

As a Boc‑Protected Building Block in the Multi‑Step Synthesis of Advanced PPARα/γ Modulators

The presence of the Boc protecting group enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) only after the diarylethoxy core has been fully elaborated. This orthogonal protection strategy is critical for constructing complex PPAR modulators such as Aleglitazar and its analogs, where premature amine exposure would lead to side reactions [2]. The ≥98% HPLC purity minimizes the introduction of by‑products that could derail later synthetic steps [3].

As a Tool Compound for Investigating PPAR‑Mediated Gene Transcription in Cellular Assays

ARH‑049020 has been validated as a PPAR agonist in cellular transactivation assays and was advanced to Phase I clinical evaluation [4]. It serves as a useful pharmacological tool for dissecting PPAR‑dependent signaling pathways in vitro, particularly when researchers require a compound with a defined stereochemical configuration and a physicochemical profile (MW 429.51, cLogP ~3.5) that differs from the more lipophilic dual agonists like Aleglitazar [5].

For Long‑Term Inventory as a Shelf‑Stable PPAR Agonist Intermediate

The documented 3‑year stability at -20 °C for the powder form supports its use in research programs that require a consistent supply of the same batch over extended periods [3]. This stability reduces the need for frequent re‑synthesis or re‑qualification, making it a cost‑effective choice for laboratories with multi‑year discovery timelines.

Quote Request

Request a Quote for AR-H049020XX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.